1-(2-Chloro-4-methoxy-phenyl)-ethanol
Description
1-(2-Chloro-4-methoxy-phenyl)-ethanol is a substituted ethanol derivative featuring a chlorinated aromatic ring with a methoxy group at the para position and an ethanol moiety at the ortho position. Its reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine atom, electron-donating methoxy group, and the hydroxyl functionality of the ethanol side chain.
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3 |
InChI Key |
NEYMRJQYYHDEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone
- Structure : Chlorine (position 2), hydroxyl (position 6), methoxy (position 4), and acetyl (position 1).
- Molecular Formula : C₉H₉ClO₃; Mol. Wt. : 200.62 .
- Synthesis : Prepared via Friedel-Crafts acylation of 3,5-dimethoxy-1-chlorobenzene with acetyl chloride in the presence of AlCl₃ (38% yield) .
- Key Differences: The hydroxyl group at position 6 increases polarity and hydrogen-bonding capacity compared to the ethanol-substituted target compound. The acetyl group (ketone) enhances stability but reduces reactivity in nucleophilic environments relative to the ethanol moiety.
- Applications: Not explicitly stated, but ketones like this are often intermediates in drug synthesis.
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone
- Structure: Amino (position 2), chlorine (position 3), methoxy (position 4), and acetyl (position 1).
- CAS No.: 929972-61-2 .
- The chlorine at position 3 alters steric and electronic effects compared to the target compound’s chlorine at position 2.
- Applications: Likely explored in medicinal chemistry due to the amino-acetophenone scaffold’s prevalence in bioactive molecules.
1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone
- Structure: Chlorine (position 2), 4-chlorophenoxy (position 4), and acetyl (position 1).
- CAS No.: 119851-28-4 .
- Synthesis: Derived from substituted acetophenone intermediates, often via nucleophilic aromatic substitution.
- Key Differences: The 4-chlorophenoxy group increases lipophilicity and steric bulk, enhancing membrane permeability in agrochemical applications. The acetyl group provides stability, whereas the ethanol in the target compound may confer higher solubility in polar solvents.
- Applications : Used as a precursor in fungicidal compounds (e.g., triazole derivatives in –8) .
1-(2-Fluoro-4-methoxyphenyl)ethanol
- Structure: Fluorine (position 2), methoxy (position 4), and ethanol (position 1).
- CAS No.: 74457-87-7 .
- The ethanol group is retained, but fluorine’s smaller size may reduce steric hindrance.
- Applications : Fluorinated alcohols are common in pharmaceuticals for metabolic stability and bioavailability optimization.
Comparative Data Table
Research Findings and Trends
- Electronic Effects : Chlorine and methoxy groups in the target compound create a balance of electron-withdrawing and donating effects, influencing reactivity in substitution or coupling reactions.
- Biological Activity: Compounds with phenoxy or triazole groups (–8, 12) show fungicidal properties, suggesting that the target compound’s ethanol group could be modified for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
